(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid
Description
Introduction This compound features a complex structure with multiple functional groups, including hydroxy, methyl, oxo, and pyran rings. These groups are known to contribute significantly to the chemical properties of a molecule.
Synthesis Analysis Enantiospecific synthesis methods relevant to parts of this complex molecule, such as 2H-pyran-5-carboxylic acid derivatives, have been developed using hydroxybutanoates (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989). This approach might be relevant for synthesizing specific portions of the molecule.
Molecular Structure Analysis Molecular structure analysis of related compounds like Ru(II) complexes with pyran-3-yl-ethylidene-hydrazide reveals intricate molecular geometries (Chitrapriya, Kamatchi, Zeller, Lee, & Natarajan, 2011). Such analyses provide insights into the spatial arrangement of atoms in complex molecules, which is crucial for understanding the properties and reactivity of the compound .
Chemical Reactions and Properties The chemical reactions and properties of molecules with similar functional groups have been explored in various studies. For example, the synthesis of novel pyrano[4,3-b]chromen-1-ones, which may share structural similarities, involves a regioselective cascade reaction (Saher, Makhloufi-Chebli, Dermeche, Dermeche, Boutemeur-Khedis, Rabia, Hamdi, & Silva, 2018). This information might be indirectly applicable to understanding the reactivity of the target molecule.
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from studies on structurally similar molecules. For instance, studies on tetrahydro-2H-pyran-2-ones reveal details about their stable forms and reactivity patterns (Schmidt, Conrad, Klaiber, & Beifuss, 2006).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, can be assessed through studies on related molecules. The research on 1H-2-benzopyran-1-one derivatives provides insights into the relationship between structure and activity (Shimojima & Hayashi, 1983), which can be useful for hypothesizing about the chemical properties of the complex molecule .
properties
IUPAC Name |
(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58O18/c1-22-31(50)11-15-38(60-22)64-34-13-17-40(62-24(34)3)66-48-26(5)59-36(19-33(48)52)28-9-10-30-43(45(28)56)47(58)29-8-7-27(44(55)42(29)46(30)57)20-49(6,21-37(53)54)67-41-18-14-35(25(4)63-41)65-39-16-12-32(51)23(2)61-39/h7-12,15-16,22-26,33-36,38-41,48,52,55-56H,13-14,17-21H2,1-6H3,(H,53,54)/t22-,23-,24-,25-,26+,33+,34-,35-,36+,38-,39-,40-,41-,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHEPPGVVKFMQ-SVDKGFTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)CC(C)(CC(=O)O)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)O)C)OC8C=CC(=O)C(O8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C[C@](C)(CC(=O)O)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)C)O[C@H]8C=CC(=O)[C@@H](O8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid | |
CAS RN |
80928-52-5 | |
Record name | Vineomycin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080928525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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